N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S3/c1-3-19-7-5-6-16-29(19)37(33,34)21-12-8-17(9-13-21)23(30)25-18-10-14-20(15-11-18)36(31,32)28-24-27-26-22(4-2)35-24/h8-15,19H,3-7,16H2,1-2H3,(H,25,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVZPYKGUXJZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(S4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a complex compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.60 g/mol. The structure features a thiadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance, compounds with a similar scaffold exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against these cancer cells .
Case Study: Compound 4i
In a comparative study, compound 4i showed remarkable selectivity towards cancerous cells over normal Vero cells. The mechanism involved cell cycle arrest at the S and G2/M phases and increased apoptosis markers such as Bax/Bcl-2 ratio and caspase 9 levels .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. In vitro tests revealed that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The structure–activity relationship (SAR) studies indicated that modifications in the thiadiazole ring could enhance antibacterial efficacy .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Activity (Zone of Inhibition in mm) |
|---|---|---|
| C1 | E. coli | 15 |
| C2 | K. pneumoniae | 18 |
| C3 | S. aureus | 20 |
| C4 | B. subtilis | 22 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiadiazoles have shown potential as anti-inflammatory agents and in neuroprotection. The presence of the thiadiazole moiety contributes to these activities through various biochemical pathways .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Preliminary results suggest favorable absorption characteristics with low toxicity profiles in animal models .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties:
- Antibacterial Activity : Compounds with the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) have been reported between 32 to 42 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound has also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with inhibition rates ranging from 58% to 66% .
Anticancer Activity
Several studies highlight the anticancer potential of thiadiazole derivatives:
- Cell Line Studies : Various derivatives have been tested against cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). These studies often utilize MTT assays to evaluate cell viability post-treatment .
- Mechanism of Action : Thiadiazole derivatives may disrupt DNA replication processes, inhibiting the growth of cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study examining various thiadiazole derivatives, researchers synthesized compounds and evaluated their antibacterial activity using disk diffusion techniques. The results indicated that fluorinated derivatives exhibited MIC values as low as 20 μg/mL against Staphylococcus aureus, outperforming some conventional antibiotics like ciprofloxacin .
Case Study 2: Anticancer Potential
A series of novel thiadiazole derivatives were synthesized and tested for anticancer activity. Among them, compounds with specific substitutions demonstrated significant cytotoxic effects against colon cancer cell lines. The study concluded that structural modifications could enhance biological activity, suggesting a pathway for developing new anticancer agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfamoyl (-SONH-) and sulfonyl (-SO-) groups are susceptible to nucleophilic attack. For example:
-
Thiadiazole Ring Substitution : The 1,3,4-thiadiazole core undergoes nucleophilic substitution at the sulfur or nitrogen atoms. In acidic conditions, the thiadiazole ring reacts with amines or alcohols to form substituted derivatives .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Amination | NH/EtOH, reflux (48 h) | 5-Ethyl-2-amino-1,3,4-thiadiazole derivatives |
| Alkoxylation | ROH/HSO, 80°C | 2-Alkoxy-1,3,4-thiadiazole analogs |
Oxidation
The ethyl group on the thiadiazole ring oxidizes to a ketone under strong oxidizing agents:
-
Ethyl → Acetyl : KMnO/HSO converts the ethyl group to an acetyl group, forming a ketone derivative .
Reduction
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Sulfonyl Group Reduction : LiAlH reduces sulfonyl (-SO-) to thioether (-S-).
-
Nitro Group Reduction (if present) : Hydrogenation with Pd/C yields amino derivatives .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Ethyl Oxidation | KMnO/HSO, 60°C | 5-Acetyl-1,3,4-thiadiazole analog |
| Sulfonyl Reduction | LiAlH/THF, reflux (6 h) | Piperidinyl thioether derivative |
Hydrolysis Reactions
The benzamide group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the amide bond, yielding 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid .
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Basic Hydrolysis : NaOH/EtOH (reflux, 8 h) produces the corresponding carboxylate salt .
4.
Comparison with Similar Compounds
Structural Analogs with Modified Piperidine/Thiadiazole Substituents
Key Observations :
Bioactivity Comparisons with Sulfonamide-Containing Derivatives
Key Observations :
Spectral and Tautomeric Properties
- IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) and presence of νC=S (1243–1258 cm⁻¹) in thiadiazole derivatives confirm tautomeric stability in the thione form, critical for reactivity .
- NMR Data : Protons adjacent to sulfonamide groups (e.g., –SO₂–NH–) in analogs resonate at δ 10–12 ppm, consistent with the target compound’s expected structure .
Q & A
Q. What are the key steps for synthesizing N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential sulfonylation and coupling reactions. For example, sulfonyl chloride derivatives are reacted with intermediates like 5-ethyl-1,3,4-thiadiazol-2-amine under dry pyridine at room temperature, followed by purification via flash chromatography . Optimization can be achieved using statistical design of experiments (DoE) to evaluate variables (e.g., solvent, temperature, stoichiometry). Central composite designs or fractional factorial methods minimize experimental runs while identifying critical parameters . Reaction progress should be monitored via TLC, and intermediates characterized by NMR/IR .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Resolves structural ambiguities in sulfonamide and piperidine moieties. For instance, splitting patterns in the aromatic region confirm substitution patterns.
- IR Spectroscopy : Validates sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- Mass Spectrometry : Confirms molecular weight and fragmentation pathways.
Contradictions (e.g., unexpected peaks) require cross-validation with alternative techniques (e.g., X-ray crystallography) or computational simulations (DFT for NMR chemical shifts) .
Q. How can researchers assess the antibacterial activity of this compound, and what controls are essential?
- Methodological Answer : Use standardized assays like broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO). Dose-response curves and time-kill assays validate efficacy. Structural analogs with known activity (e.g., 5-substituted-1,3,4-oxadiazole derivatives) serve as benchmarks .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to bacterial targets like DNA gyrase?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with target enzymes. Use crystal structures (e.g., PDB ID 1KZN for E. coli gyrase) to define binding pockets. MD simulations (GROMACS) assess stability over 50–100 ns. QSAR models trained on analogs (e.g., thiadiazole sulfonamides) correlate structural descriptors (logP, polar surface area) with activity .
Q. What strategies mitigate synthetic yield variability in multi-step reactions involving sulfonamide intermediates?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real-time.
- Design of Experiments (DoE) : Identifies critical factors (e.g., reaction time, catalyst loading) causing variability.
- Parallel Synthesis : Screen conditions (e.g., solvent polarity, bases) for each step to isolate bottlenecks .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?
- Methodological Answer : AI algorithms integrate reaction parameters (temperature, pressure, stoichiometry) with historical data to predict optimal conditions. COMSOL’s CFD modules simulate heat/mass transfer in reactors, identifying hotspots or mixing inefficiencies. Reinforcement learning models iteratively refine synthetic protocols, reducing trial-and-error experimentation .
Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Studies : Measure bioavailability (oral/IP administration) and metabolic stability (liver microsomes).
- Proteomic Profiling : Identify off-target interactions via affinity chromatography or pull-down assays.
- Resistance Testing : Serial passage experiments under sub-MIC conditions evaluate mutation-driven resistance .
Data Analysis and Contradiction Management
Q. How should researchers statistically analyze bioactivity data with high variability across replicates?
Q. How can researchers design a fragment-based drug discovery campaign using this compound as a core scaffold?
- Methodological Answer :
- Fragment Library Screening : Use SPR or thermal shift assays to identify fragments binding adjacent to the scaffold.
- Click Chemistry : Introduce azide/alkyne handles for modular functionalization (e.g., 1,3-dipolar cycloaddition).
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
